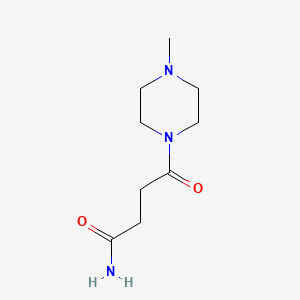
1-N,4-N-bis(4-methylphenyl)-1,4-diazepane-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-N,4-N-bis(4-methylphenyl)benzene-1,4-diamine” is a heterocyclic organic compound . It has a molecular formula of C20H20N2 .
Molecular Structure Analysis
The molecular structure of “1-N,4-N-bis(4-methylphenyl)benzene-1,4-diamine” consists of a benzene ring with two amine groups attached at the 1 and 4 positions. Each of these amine groups is further substituted with two methylphenyl groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.386 g/mol . It has a boiling point of 463.5ºC at 760mmHg and a flash point of 291.2ºC . The density of the compound is 1.135g/cm³ .Scientific Research Applications
Catalysis and Reactivity
A study by Sankaralingam and Palaniandavar (2014) on manganese(III) complexes with bisphenolate ligands, including 1,4-diazepane derivatives, showcased their application as catalysts in the olefin epoxidation reaction. The research highlights how the Lewis basicity of ligands influences reactivity, demonstrating the potential of these complexes in selective epoxidation processes with implications for organic synthesis and industrial applications (Sankaralingam & Palaniandavar, 2014).
Structural Chemistry
The structural determination and characterization of diazepane derivatives have been a focus of several studies. For instance, Moser and Vaughan (2004) synthesized a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes and 1,4-di-[2-aryl-1-diazenyl]-1,4-diazepanes, providing insight into the stability and NMR spectroscopic properties of these compounds. Their work contributes to the understanding of structural aspects and potential applications in designing new materials or pharmaceuticals (Moser & Vaughan, 2004).
Physicochemical Properties
Research by Mayilmurugan et al. (2011) on asymmetric dioxomolybdenum(VI) model complexes, including diazepane-based ligands, offers mechanistic insights into the reactivity of oxotransferases. These studies are essential for developing synthetic models of enzyme activities, potentially leading to new catalysts for industrial applications. The investigation of such complexes helps in understanding the fundamental principles governing oxygen atom transfer reactions, which are crucial in biological systems and synthetic chemistry (Mayilmurugan et al., 2011).
Novel Applications and Syntheses
The synthesis of diazepinoporphyrazine with dendrimeric substituents by Wieczorek et al. (2017) represents an innovative approach to designing novel macrocyclic compounds. These substances have potential applications in photodynamic therapy and materials science due to their unique photophysical properties. The ability to generate singlet oxygen is particularly relevant for therapeutic applications, highlighting the versatility of diazepane derivatives in developing new drugs and functional materials (Wieczorek et al., 2017).
properties
IUPAC Name |
1-N,4-N-bis(4-methylphenyl)-1,4-diazepane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16-4-8-18(9-5-16)22-20(26)24-12-3-13-25(15-14-24)21(27)23-19-10-6-17(2)7-11-19/h4-11H,3,12-15H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJZIYFWKGKHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,4-N-bis(4-methylphenyl)-1,4-diazepane-1,4-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773473.png)
![8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2773474.png)
![N-[[4-[(3R)-3-Methylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2773475.png)
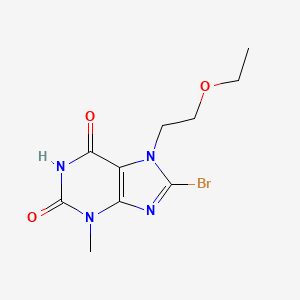
![Methyl 6-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2773477.png)
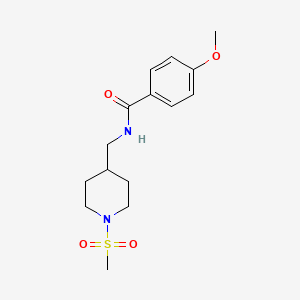
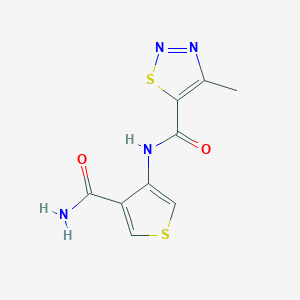

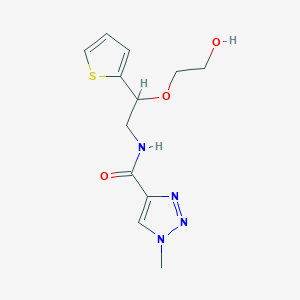
![[2-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-formylbenzoate](/img/structure/B2773490.png)
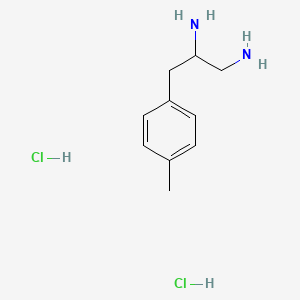
![3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2773493.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2773494.png)
